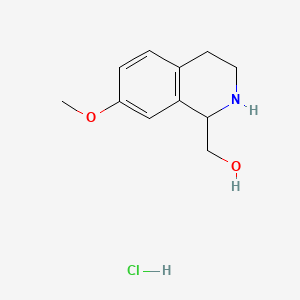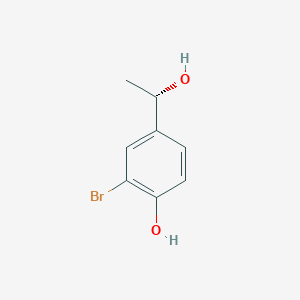
(s)-2-Bromo-4-(1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a bromine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the use of bromination and Pd-catalyzed cross-coupling reactions. These methods allow for the efficient and large-scale synthesis of the compound, ensuring high yields and purity.
化学反应分析
Types of Reactions
(s)-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
(s)-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (s)-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting oxidative damage and reducing inflammation.
相似化合物的比较
Similar Compounds
4-(1-hydroxyethyl)phenol: A phenol derivative with similar structural features but lacking the bromine atom.
4-(2-hydroxyethyl)phenol: Another phenol derivative with a hydroxyethyl group at a different position.
Uniqueness
(s)-2-Bromo-4-(1-hydroxyethyl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties
属性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
217.06 g/mol |
IUPAC 名称 |
2-bromo-4-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1 |
InChI 键 |
ZZLCMZHDPGZELP-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=CC(=C(C=C1)O)Br)O |
规范 SMILES |
CC(C1=CC(=C(C=C1)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)

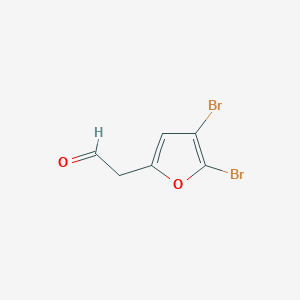

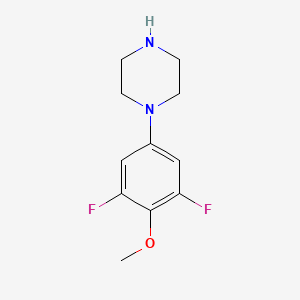
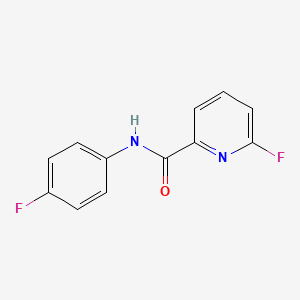
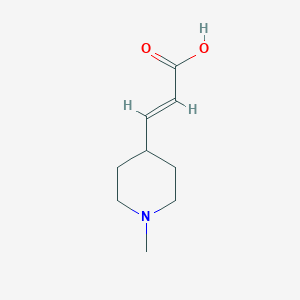


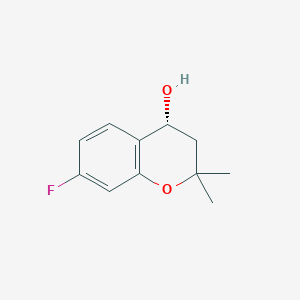

![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
